![molecular formula C16H18N2O3S B2479953 (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide CAS No. 381704-94-5](/img/structure/B2479953.png)
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide
Overview
Description
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide, also known as Acriflavine, is a fluorescent dye that has been used in various scientific research applications. It is a synthetic compound that was first synthesized in the early 1900s and has been used in different fields, including microbiology, biochemistry, and pharmacology.
Mechanism of Action
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide is a DNA intercalating agent that binds to the DNA helix and disrupts the normal base pairing. This results in the inhibition of DNA replication and transcription, leading to the death of the bacterial cell. (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide also inhibits the activity of enzymes involved in the metabolism of nucleic acids, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide has been shown to have antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative species. It has also been shown to have antiviral activity against some viruses, including herpes simplex virus. (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide has been reported to have mutagenic and carcinogenic properties, although its genotoxicity is relatively low compared to other mutagenic compounds.
Advantages and Limitations for Lab Experiments
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide is a relatively cheap and easy to obtain compound, making it a useful tool for scientific research. It is also highly fluorescent, allowing for easy visualization of stained specimens. However, (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide has some limitations in its use, including its toxicity to mammalian cells and its potential mutagenic and carcinogenic effects.
List of
Future Directions
1. Development of new (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide derivatives with improved antimicrobial activity and reduced toxicity.
2. Study of the mechanisms of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide-induced DNA damage and repair.
3. Evaluation of the potential use of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide as an antitumor agent.
4. Investigation of the role of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide in modulating the immune response.
5. Development of new methods for the delivery of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide to specific target cells or tissues.
6. Study of the interaction of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide with other biomolecules, such as proteins and lipids.
7. Investigation of the potential use of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide in the treatment of viral infections.
8. Development of new methods for the detection and quantification of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide in biological samples.
9. Evaluation of the potential use of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide as a diagnostic tool for the detection of bacterial and viral infections.
10. Investigation of the potential use of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide in the treatment of antibiotic-resistant bacterial infections.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide involves the reaction of 3,6-diaminoacridine with ethyl cyanoacetate to form the intermediate compound, which is then reacted with ethyl 4-bromocinnamate to produce the final product. The yield of the synthesis process is around 50-60%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide has been used in various scientific research applications, including as a DNA intercalating agent, an antiseptic, and an inhibitor of bacterial growth. It has also been used as a fluorescent dye to stain different biological specimens, including bacteria, fungi, and cells. (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide has been used in the study of DNA repair mechanisms, gene expression, and the regulation of cell growth.
properties
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-12-3-5-13(6-4-12)9-14(10-17)16(19)18-15-7-8-22(20,21)11-15/h3-6,9,15H,2,7-8,11H2,1H3,(H,18,19)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBPIEURJQVDLW-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85268432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide |
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